Product packaging for Methyl 1-cyclopentene-1-carboxylate(Cat. No.:CAS No. 25662-28-6)

Methyl 1-cyclopentene-1-carboxylate

Cat. No.: B041561
CAS No.: 25662-28-6
M. Wt: 126.15 g/mol
InChI Key: VTYCAXIAUKEGBQ-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentene-1-carboxylate, a cyclic alkene, is a cyclopentene derivative. It participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B041561 Methyl 1-cyclopentene-1-carboxylate CAS No. 25662-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCAXIAUKEGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338442
Record name Methyl cyclopent-1-ene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25662-28-6
Record name Methyl cyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopent-1-ene-1-carboxylate
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Role As a Privileged Building Block in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for the development of a wide range of biologically active compounds. researchgate.net The cyclopentane (B165970) ring system, the core of Methyl 1-cyclopentene-1-carboxylate, is now increasingly recognized as such a scaffold. researchgate.netsci-hub.cat Though historically perhaps less appreciated than six-membered rings, the cyclopentane motif is a frequently encountered feature in an array of natural products and medicinally relevant molecules. sci-hub.catoregonstate.edu

This compound embodies the characteristics of a privileged building block due to its inherent structural and electronic properties. The strained five-membered ring and the specific arrangement of its functional groups—a nucleophilic double bond and an electrophilic ester—allow for a diverse array of chemical transformations. This versatility enables chemists to use it as a foundational element to construct a multitude of more complex, stereochemically rich structures. Its utility is demonstrated in various powerful chemical reactions, including cycloadditions, asymmetric oxidative Heck reactions, and rearrangements, making it a reliable and adaptable tool in the synthetic chemist's arsenal. chemicalbook.comsigmaaldrich.comnih.gov

Significance in Natural Product and Pharmaceutical Scaffold Construction

The practical value of Methyl 1-cyclopentene-1-carboxylate as a privileged building block is most evident in its application to the synthesis of complex natural products and pharmaceutical intermediates. The cyclopentene (B43876) framework is a key structural unit in numerous bioactive compounds, including prostaglandins, carbocyclic nucleosides, and various alkaloids. wikipedia.orgoregonstate.edunih.gov

A prominent example is its use as a starting material in the formal syntheses of the marine alkaloids (±)-pinnaic acid and (±)-halichlorine. chemicalbook.comsigmaaldrich.com These natural products contain a complex azaspiro[4.5]decane ring system and exhibit significant biological activities, such as inhibiting specific enzymes, which makes them targets for drug discovery programs. chemicalbook.com The synthesis of these molecules highlights the strategic importance of this compound in efficiently assembling the core cyclic structures.

Furthermore, this compound is instrumental in the synthesis of azulene (B44059) derivatives. chemicalbook.comchemicalbook.com The process typically involves an initial reaction to form a corresponding cyclopropanol (B106826), which then undergoes an oxy-Cope rearrangement to construct the fused bicyclic system characteristic of azulenes. scielo.org.bo Its application also extends to the construction of carbocyclic nucleoside analogues, which are compounds where the furanose ring's oxygen is replaced by a methylene (B1212753) group, leading to enhanced metabolic stability. wikipedia.orgnih.gov These analogues, many of which are built upon a cyclopentene core, are investigated for their potential as antiviral and antitumor agents. wikipedia.orgnih.gov

The versatility of the cyclopentene scaffold derived from this starting material makes it a crucial component in the development of new therapeutic agents. For instance, cyclopentane (B165970) carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain management. rsc.org

Application AreaTarget Molecule ClassSignificance
Natural Product SynthesisMarine Alkaloids (e.g., Pinnaic Acid, Halichlorine)Provides a key starting point for constructing complex, biologically active spirocyclic systems. chemicalbook.comsigmaaldrich.com
Natural Product SynthesisAzulenesEnables the formation of fused bicyclic systems through rearrangement reactions. chemicalbook.comchemicalbook.comscielo.org.bo
Pharmaceutical ScaffoldsCarbocyclic NucleosidesServes as a precursor to metabolically stable nucleoside analogues with antiviral and antitumor potential. wikipedia.orgnih.gov
Medicinal ChemistryIon Channel ModulatorsThe cyclopentane core is integral to the design of selective inhibitors for targets like NaV1.7. rsc.org

Historical Development of Synthetic Utility

Regioselective and Stereoselective Synthetic Pathways

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For this compound and its derivatives, achieving such control is crucial for their application in the synthesis of complex target molecules.

Functionalization of Cyclopentanone (B42830) Precursors

One of the most direct routes to substituted cyclopentene systems involves the functionalization of readily available cyclopentanone precursors. These methods often rely on classic carbonyl chemistry, followed by elimination reactions to introduce the double bond.

A key challenge in this approach is the regioselective introduction of the carboxylate group and other substituents. For instance, the synthesis of (±)-methylcyclopentanone-3-carboxylate, an isomer of the target structure and a precursor for the antitumor drug Sarkomycin, has been achieved through a multi-step process starting from cyclohex-3-enecarboxylic acid. This synthesis involves an esterification, oxidative ring opening, and a Dieckmann condensation as the key ring-forming step. researchgate.net While this method is effective for producing the 3-carboxylated cyclopentanone, modifications would be necessary to achieve the 1-cyclopentene-1-carboxylate substitution pattern.

Organocatalytic methods have also been employed to functionalize cyclopentanone systems with high stereoselectivity. For example, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, catalyzed by a multifunctional squaramide catalyst, yields Michael adducts with high enantioselectivities. beilstein-journals.orgbeilstein-journals.org Although this reaction does not directly produce this compound, it demonstrates the potential of organocatalysis to create chiral cyclopentane scaffolds that could be further elaborated to the desired products. The development of organocatalytic double Michael addition reactions also allows for the formation of polysubstituted cyclopentanones with excellent enantioselectivity, creating multiple stereocenters in a single step. acs.orgnih.gov

A significant advancement in this area is the development of a one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes. This process, involving a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular crossed benzoin (B196080) reaction, affords densely functionalized cyclopentanones with high enantioselectivities. nih.gov These highly substituted cyclopentanones are versatile intermediates that can be transformed into various cyclopentene derivatives.

PrecursorReagents and CatalystsProductYieldReference
Cyclohex-3-enecarboxylic acid1. Methanol (B129727), H₂SO₄; 2. KMnO₄; 3. Sodium acetate, Acetic anhydride(±)-Methylcyclopentanone-3-carboxylate90% (esterification), 86% (oxidation), 84% (condensation)
Cyclopentane-1,2-dioneAlkylidene oxindole, Squaramide catalystMichael adductsModerate beilstein-journals.org
α,β-Unsaturated aldehydes and β-keto ester with electron-deficient olefinO-TMS-protected diphenylprolinolPolysubstituted cyclopentanones- acs.orgnih.gov
1,3-Diketones and EnalsSecondary amine and N-heterocyclic carbeneFunctionalized cyclopentanonesHigh enantioselectivity nih.gov

Olefin Cross-Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a high degree of functional group tolerance and catalytic efficiency. nih.govharvard.edunih.gov Cross-metathesis, in particular, provides a route to asymmetrically substituted olefins from two different olefin partners. organic-chemistry.orgyoutube.com

The synthesis of γ-keto-α,β-unsaturated esters, which share a similar structural motif with this compound, has been achieved on a scalable level using Grubbs' second-generation catalyst. nih.govnih.gov This approach involves the cross-metathesis of alkyl acrylates with secondary allylic alcohols, followed by oxidation. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. For instance, the use of Grubbs' second-generation catalyst in the presence of copper(I) iodide has been shown to enhance the rate of cross-metathesis reactions. nih.gov

While direct cross-metathesis to form this compound is not extensively documented, the principles of this methodology are applicable. A potential strategy could involve the cross-metathesis of a simple cyclopentene derivative with an appropriately substituted acrylate. The selectivity of such a reaction would depend on the relative reactivity of the two olefin partners and the choice of catalyst. The development of Z-selective catalysts could also offer control over the stereochemistry of the resulting double bond in more complex derivatives. acs.org

Olefin 1Olefin 2CatalystProduct TypeKey FeaturesReference
Secondary allylic alcoholsAlkyl acrylatesGrubbs' second-generation catalyst, CuIγ-Keto-α,β-unsaturated estersScalable, high yield nih.govnih.gov
General AlkenesGeneral AlkenesRuthenium-based catalysts (e.g., Grubbs catalysts)Cross-coupled olefinsHigh functional group tolerance harvard.eduorganic-chemistry.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCR strategies have been developed for the synthesis of functionalized cyclopentene derivatives.

One such approach involves the reaction of 1,2-allenic ketones with 4-chloroacetoacetate and either malononitrile (B47326) or cyanoacetate (B8463686) under mild, metal-free conditions. rsc.orgrsc.org This cascade process, which includes a nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction, yields diversely functionalized cyclopentene derivatives. The substitution pattern on the final product can be controlled by the choice of starting materials.

Another innovative strategy combines organocatalysis with an isocyanide-based MCR to produce tetrasubstituted cyclopentenyl frameworks with high stereoselectivity. nih.gov This method begins with an asymmetric Michael addition–hemiacetalization to form a chiral cyclic hemiacetal. This intermediate then participates in a diastereoselective intramolecular isocyanide-based multicomponent reaction to furnish complex cyclopentenyl rings.

These MCR approaches provide rapid access to a wide range of substituted cyclopentenes, which could be tailored to include the methyl carboxylate functionality at the desired position.

Reactant 1Reactant 2Reactant 3Product TypeYieldReference
1,2-Allenic ketones4-ChloroacetoacetateMalononitrile/CyanoacetateFunctionalized cyclopentenesUp to 79% rsc.org
α-Cyanoketonesα,β-Unsaturated aliphatic aldehydesIsocyanide and Amine (in second step)Tetrasubstituted cyclopentenyl frameworksModerate to high nih.gov

Catalytic Approaches to this compound Synthesis

Catalysis plays a central role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. Both transition metal catalysis and organocatalysis have been instrumental in the development of synthetic routes to cyclopentene derivatives.

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium and rhodium, have been widely used in the synthesis of cyclic compounds.

Palladium-catalyzed reactions, such as the Heck reaction and various cycloannulation reactions, are powerful tools for constructing five-membered rings. For example, palladium nanoparticles have been shown to be effective catalysts for Sonogashira coupling and the reduction of alkynes, demonstrating their utility in C-C bond formation. rsc.org Palladium(0)-catalyzed carbonylative one-pot syntheses have also been developed, showcasing the versatility of palladium in incorporating carbonyl groups into organic molecules. nih.gov More recently, a palladium-catalyzed migratory 1,1-cycloannulation of unactivated alkenes has been reported for the synthesis of various heterocycles, a strategy that could potentially be adapted for carbocyclic systems. acs.org The asymmetric synthesis of chiral cycloalkenone derivatives has also been achieved via palladium catalysis. rsc.org

Rhodium-catalyzed reactions have also proven effective in the synthesis of cyclopentenone derivatives. For instance, the rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes provides a route to highly functionalized cyclopentenones. nih.gov This reaction proceeds through a tandem 1,3-acyloxy migration and a [4+1] cycloaddition with carbon monoxide. While this method yields cyclopentenones, these can be valuable precursors to this compound through subsequent transformations.

Catalyst SystemReaction TypeSubstratesProduct TypeKey FeaturesReference
Palladium NanoparticlesSonogashira Coupling/Alkyne ReductionAlkynes, Aryl halides(Z)-AlkenesHigh yield and selectivity rsc.org
Palladium(0)Carbonylative CouplingCyanamide, Aryl halides, AminesN-AcylguanidinesOne-pot, multicomponent nih.gov
Rhodium(I)Carbonylation/Cycloaddition3-Acyloxy-1,4-enynesFunctionalized cyclopentenonesTandem reaction, high functionality nih.gov
[Cp*RhCl₂]₂/AgTFAC–H activation/[5 + 2] cyclization5-amino-1-arylpyrazole, iodonium (B1229267) ylidesBenzo[f]pyrazolo[1,5-a] rsc.orgnih.govdiazepinesOne-step construction of fused polycycles acs.org

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. libretexts.org Chiral proline and its derivatives, as well as other organocatalysts, have been successfully applied to the synthesis of chiral cyclopentane and cyclopentenone systems. libretexts.orgrsc.org

The enantioselective synthesis of polysubstituted cyclopentanones can be achieved through organocatalytic double Michael addition reactions. nih.gov Catalysts such as O-TMS-protected diphenylprolinol can facilitate the cascade reaction of α,β-unsaturated aldehydes with β-keto esters to form cyclopentanones with multiple stereocenters in a highly controlled manner. acs.org

Furthermore, the asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to various acceptors like nitrostyrenes and alkylidene oxindoles has been developed, providing access to chiral 3-substituted cyclopentane-1,2-diones. researchgate.netbeilstein-journals.orgbeilstein-journals.org These reactions, often catalyzed by bifunctional squaramides or thioureas, proceed with high enantioselectivity. The resulting chiral diones are versatile intermediates that can be further manipulated to introduce the desired ester functionality and unsaturation.

CatalystReaction TypeSubstratesProduct TypeEnantioselectivityReference
O-TMS-protected diphenylprolinolDouble Michael Additionα,β-Unsaturated aldehydes, β-Keto estersPolysubstituted cyclopentanonesExcellent acs.orgnih.gov
Multifunctional squaramideMichael AdditionCyclopentane-1,2-dione, Alkylidene oxindoles3-Substituted cyclopentane-1,2-dionesHigh beilstein-journals.orgbeilstein-journals.org
l-prolineMulti-component reactionCyclic amines, Aldehydes, MalononitrilePoly-substituted pyridine (B92270) derivatives- rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. Key to this is the development of synthetic routes that are more efficient, use safer chemicals, and minimize waste. This section delves into two critical aspects of green synthesis: the use of solvent-free reaction conditions and the consideration of atom economy.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as these substances often pose environmental and health risks. For the synthesis of esters like this compound, several solvent-free techniques have emerged as powerful alternatives to traditional solution-based methods.

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding or milling, offers a promising solvent-free route for esterification. rsc.org This technique can facilitate reactions between solid and liquid reactants in the absence of a bulk solvent. nih.gov High-speed ball milling (HSBM) is a common mechanochemical method where the kinetic energy from the milling process initiates the chemical reaction. scranton.edu This approach not only avoids the use of harmful solvents but can also lead to shorter reaction times and different product selectivities compared to solution-based reactions. rsc.org For the synthesis of this compound, a potential mechanochemical approach would involve milling 1-cyclopentene-1-carboxylic acid with methanol in the presence of a suitable solid catalyst.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often in the absence of a solvent. youtube.com Microwave irradiation provides rapid and uniform heating of the reactants, which can lead to dramatic reductions in reaction times and improved yields. mdpi.comyoutube.com The synthesis of esters, in particular, has been shown to be highly amenable to microwave-assisted, solvent-free conditions. youtube.com A plausible microwave-assisted synthesis of this compound would involve heating a mixture of 1-cyclopentene-1-carboxylic acid and methanol with a catalytic amount of a strong acid in a sealed vessel under microwave irradiation. This method has the potential to be highly efficient and produce the desired ester with minimal waste.

A comparative overview of reaction conditions for general ester synthesis is presented below:

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)Mechanochemical (Solvent-Free)
Solvent Typically organic solvents (e.g., toluene, THF)None or minimalNone or minimal (liquid-assisted grinding)
Reaction Time Hours to daysMinutes to hoursMinutes to hours
Energy Input Conductive heatingDirect dielectric heatingMechanical force
Waste Generation High (solvent waste)LowLow

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. buecher.deresearchgate.net A higher atom economy indicates a more efficient process with less waste generation.

For the synthesis of this compound via a direct esterification reaction (Fischer esterification) of 1-cyclopentene-1-carboxylic acid with methanol, the reaction can be represented as follows:

C₅H₇COOH + CH₃OH ⇌ C₅H₇COOCH₃ + H₂O

To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product. buecher.de

CompoundMolecular FormulaMolecular Weight ( g/mol )
1-Cyclopentene-1-carboxylic acidC₆H₈O₂112.13
MethanolCH₄O32.04
This compound C₇H₁₀O₂ 126.15
WaterH₂O18.02

The atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

In this case:

% Atom Economy = (126.15 / (112.13 + 32.04)) x 100 % Atom Economy = (126.15 / 144.17) x 100 % Atom Economy ≈ 87.5%

Pericyclic Reactions Involving the Cyclopentene Moiety

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The cyclopentene ring of this compound can participate in several such transformations.

While direct Oxy-Cope rearrangements involving this compound are not extensively documented in readily available literature, the compound is a precursor for substrates that can undergo this transformation. For instance, it can be used in the synthesis of azulene (B44059) derivatives, where a key step involves an Oxy-Cope rearrangement of a cyclopropanol (B106826) intermediate derived from the cyclopentene. sigmaaldrich.com

The Oxy-Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dien-3-ols. The general mechanism involves the concerted reorganization of electrons, leading to the formation of an enol or enolate, which then tautomerizes to a stable carbonyl compound. This tautomerization is a significant driving force for the reaction. The reaction can be accelerated by the formation of an alkoxide, in what is known as the anionic Oxy-Cope rearrangement.

A generalized scheme for an Oxy-Cope rearrangement is presented below:

StepDescription
1. wikipedia.orgwikipedia.org-Sigmatropic Rearrangement The 1,5-dien-3-ol undergoes a concerted rearrangement through a cyclic transition state.
2. Tautomerization The resulting enol intermediate tautomerizes to the more stable carbonyl compound.

This rearrangement is a powerful tool for the construction of complex cyclic systems and has been utilized in the synthesis of various natural products.

This compound, with its electron-deficient double bond, can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring.

The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. The presence of the electron-withdrawing carboxylate group in this compound makes it a suitable dienophile for reactions with electron-rich dienes. The general mechanism is a concerted process where the diene in its s-cis conformation reacts with the dienophile through a cyclic transition state.

A representative Diels-Alder reaction involving a generic diene and this compound is shown below:

Reactant 1 (Diene)Reactant 2 (Dienophile)Product
A conjugated dieneThis compoundA substituted cyclohexene (B86901) derivative

The stereochemistry of the reactants is retained in the product, making this a highly stereospecific reaction.

Catalytic Functionalization and Coupling Reactions

The double bond in this compound is also amenable to various catalytic functionalization and coupling reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

This compound can undergo asymmetric oxidative Heck reactions with aryl boronic acids. sigmaaldrich.com This reaction is catalyzed by a chiral N-heterocyclic carbene (NHC)-palladium(II) complex and results in the formation of a new carbon-carbon bond at the β-position of the cyclopentene ring with high enantioselectivity. sigmaaldrich.com

The catalytic cycle of an oxidative Heck reaction differs from the classical Heck reaction in that it starts with a Pd(II) catalyst. The proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination and reoxidation of the resulting Pd(0) species to Pd(II) completes the catalytic cycle.

Below is a table summarizing the key steps in the asymmetric oxidative Heck reaction:

StepDescription
1. Transmetalation The aryl group is transferred from the boronic acid to the Pd(II) catalyst.
2. Migratory Insertion The cyclopentene double bond inserts into the palladium-aryl bond.
3. β-Hydride Elimination A hydrogen atom from the cyclopentane ring is eliminated, forming the product and a palladium hydride species.
4. Regeneration of Catalyst The Pd(0) species is reoxidized to Pd(II) by an oxidant.

This reaction provides an efficient route to chiral β-aryl substituted cyclopentene derivatives.

Expanding on the theme of oxidative Heck reactions, boron Heck-type reactions utilize organoboron reagents as coupling partners with alkenes under Pd(II) catalysis. While specific examples with this compound are not readily found in broad searches, the general principles apply. These reactions offer an alternative to traditional Heck reactions that use organohalides.

The mechanism is similar to the oxidative Heck reaction described above, with the key initial step being the transmetalation from the organoboron compound to the Pd(II) catalyst. The choice of ligands, solvents, and additives can influence the efficiency and selectivity of the reaction.

This compound and its derivatives are excellent substrates for 1,4-conjugate addition reactions with organocuprates (Gilman reagents). A study on the diastereoselective 1,4-conjugate addition of alkyl-cuprates to methyl cyclopent-1-enecarboxylates has been reported. doi.org

In this reaction, the nucleophilic alkyl group from the cuprate adds to the β-carbon of the α,β-unsaturated ester. This reaction is highly efficient for forming a new carbon-carbon bond at the β-position. The mechanism is believed to proceed through a nucleophilic attack of the cuprate on the β-carbon, forming an enolate intermediate, which is then protonated upon workup to give the final product.

The general scheme for the conjugate addition of a cuprate to this compound is as follows:

Reactant 1Reactant 2IntermediateFinal Product
This compoundLithium dialkylcuprate (R₂CuLi)Lithium enolateβ-Alkyl-cyclopentanecarboxylate

This method is a reliable way to introduce a variety of alkyl groups at the β-position of the cyclopentane ring.

Nucleophilic Addition and Substitution Reactions

The electronic structure of this compound is characterized by a carbon-carbon double bond conjugated with a carbonyl group. This conjugation results in the electrophilic character of the carbonyl carbon being transmitted to the β-carbon of the double bond, making it susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com Consequently, nucleophiles can react via either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon). libretexts.org

Conjugate addition, also known as Michael addition, is a key reaction pathway for this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. masterorganicchemistry.comlibretexts.org The driving force for this reaction is the formation of a strong C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com

A primary strategy for achieving 1,4-addition involves the use of organocuprates, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents. chemistrysteps.commasterorganicchemistry.com These "softer" nucleophiles exhibit a strong preference for conjugate addition to α,β-unsaturated systems, in contrast to "harder" organometallic reagents like Grignard or organolithium reagents, which typically favor 1,2-addition to the carbonyl group. chemistrysteps.comwikipedia.orgorganicchemistrytutor.com The mechanism of organocuprate addition is thought to involve the nucleophilic addition of the copper(I) species to the β-carbon, forming a copper(III) intermediate, which then undergoes reductive elimination. wikipedia.org

The Michael reaction provides another powerful strategy for conjugate addition. masterorganicchemistry.com In this reaction, a stabilized enolate, which acts as the Michael donor, adds to the α,β-unsaturated ester, the Michael acceptor. youtube.com The reaction proceeds through three main steps: deprotonation of the donor to form an enolate, conjugate addition of the enolate, and subsequent protonation of the newly formed enolate. masterorganicchemistry.com A variety of nucleophiles can participate in conjugate addition reactions. masterorganicchemistry.com

Nucleophile (Michael Donor)Reagent ExampleProduct Type after 1,4-Addition
OrganocupratesLithium dimethylcuprate ((CH₃)₂CuLi)3-Methylcyclopentane-1-carboxylate
EnolatesDiethyl malonate with a base1,5-Dicarbonyl compound derivative
AminesDiethylamineβ-Amino ester
ThiolsThiophenol with a baseβ-Thioether ester

The presence of both an ester and an alkene functional group allows for selective transformations based on the choice of reagents and reaction conditions.

The ester functional group undergoes reactions typical of carboxylic acid derivatives. Saponification, or hydrolysis under basic conditions (e.g., with aqueous NaOH), cleaves the ester to yield methylcyclopentene-1-carboxylate salt and methanol. libretexts.orglibretexts.org This process is effectively irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol, (1-cyclopentenyl)methanol. libretexts.orglibretexts.org Conversely, reaction with two equivalents of a Grignard reagent results in the formation of a tertiary alcohol. libretexts.org

The alkene functional group participates in characteristic addition reactions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) selectively reduces the carbon-carbon double bond to yield methyl cyclopentane-1-carboxylate. libretexts.orgopenstax.org This reaction is highly selective for the alkene, leaving the ester group intact. libretexts.org The double bond can also undergo epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. youtube.com

Functional GroupReagentProductReaction Type
EsterNaOH, H₂OSodium 1-cyclopentene-1-carboxylate & MethanolSaponification
Ester1. LiAlH₄ 2. H₃O⁺(1-Cyclopentenyl)methanolReduction
Ester1. CH₃MgBr (2 equiv.) 2. H₃O⁺1-(1-Cyclopentenyl)-1-methylethanolGrignard Reaction
AlkeneH₂, Pd/CMethyl cyclopentane-1-carboxylateHydrogenation
Alkenem-CPBAMethyl 1,2-epoxycyclopentane-1-carboxylateEpoxidation

Oxidative and Reductive Transformations

Oxidative and reductive reactions on this compound can be targeted to either the double bond or the ester carbonyl, leading to a variety of functionalized cyclopentane derivatives.

Oxidation of the olefinic bond is a common route to introduce oxygen-containing functional groups. Epoxidation, as previously mentioned, is a key transformation. The reaction with a peroxy acid like m-CPBA is a concerted process that forms an epoxide ring in a single step. youtube.com These epoxides are valuable intermediates for further synthesis.

Dihydroxylation of the double bond can be achieved to produce vicinal diols. Depending on the reagents used, either syn- or anti-diols can be formed. For instance, treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) results in syn-dihydroxylation.

Selective reduction is crucial for the controlled synthesis of specific target molecules.

Selective Reduction of the Olefinic Moiety: Catalytic hydrogenation is the most common method for selectively reducing the carbon-carbon double bond. lumenlearning.com The reaction is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium, platinum, or nickel. libretexts.orglumenlearning.com This process is highly efficient and chemoselective, as the ester functional group is generally unreactive under these conditions. libretexts.org The hydrogenation occurs with syn stereochemistry, with both hydrogen atoms adding to the same face of the double bond from the surface of the metal catalyst. openstax.org

Selective Reduction of the Carbonyl Moiety: The ester group can be reduced to different oxidation states depending on the reducing agent.

To a Primary Alcohol: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org This reaction proceeds via an aldehyde intermediate which is immediately further reduced. libretexts.org

To an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is effective for this transformation, especially when the reaction is carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the resulting aldehyde. libretexts.orglibretexts.org

Target MoietyReagentConditionsProduct
Olefin (C=C)H₂, Pd/CRoom Temperature, Atmospheric PressureMethyl cyclopentane-1-carboxylate
Carbonyl (Ester)LiAlH₄, then H₃O⁺Diethyl ether(1-Cyclopentenyl)methanol
Carbonyl (Ester)DIBAL-H, then H₂OToluene, -78 °C1-Cyclopentene-1-carbaldehyde

Reaction Kinetics and Thermodynamic Profiles

The reactivity of this compound is governed by both kinetic and thermodynamic factors. The hydrogenation of alkenes is a thermodynamically favorable, exothermic process, with the heat released (heat of hydrogenation) indicating the stability of the double bond. libretexts.orglumenlearning.com The conjugation with the ester group provides some thermodynamic stability to the starting molecule compared to a non-conjugated analogue.

In nucleophilic addition reactions, the choice between 1,2- and 1,4-addition is often a classic example of kinetic versus thermodynamic control. Direct addition to the carbonyl (1,2-addition) is often the faster, kinetically controlled pathway. However, the 1,4-conjugate addition product is typically more stable thermodynamically. chemistrysteps.com The use of "soft" nucleophiles like organocuprates and reversible reaction conditions favors the formation of the thermodynamic 1,4-adduct. chemistrysteps.comwikipedia.org

Studies on the thermal chemistry of the related compound 1-methyl-1-cyclopentene on platinum surfaces indicate that isomerization and dehydrogenation are possible thermal reactions. researchgate.net While specific kinetic data for many reactions of this compound are not widely published, the rates are influenced by factors such as steric hindrance, the nature of the nucleophile/electrophile, and the solvent. For instance, the rate of conjugate addition can be accelerated by the addition of Lewis acids. chem-station.com Thermodynamic data for related cyclopentane structures have been studied, providing a basis for understanding the stability of the five-membered ring system. osti.gov

Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products

The rigid cyclopentane (B165970) scaffold provided by Methyl 1-cyclopentene-1-carboxylate is a desirable feature in the synthesis of intricate natural products.

Pinnaic acid is a marine alkaloid that has attracted significant attention from the synthetic community due to its complex azaspiro[4.5]decane core and its inhibitory activity against phospholipase A2. While many total syntheses of pinnaic acid have been reported starting from different precursors, such as 1-pyrrolidino-1-cyclopentene, this compound is recognized as a potential starting material for its synthesis. researchgate.netsigmaaldrich.com The general strategy would involve using the cyclopentene (B43876) ring as the foundation for the spirocyclic system.

Key transformations in established pinnaic acid syntheses often involve the stereocontrolled formation of multiple contiguous stereocenters on the cyclopentane ring, which is later fused with a piperidine (B6355638) ring to form the characteristic azaspirocyclic skeleton. sigmaaldrich.comfishersci.se

Table 1: Conceptual Transformation for Pinnaic Acid Synthesis

Starting MaterialKey TransformationTarget Core Structure
This compoundMulti-step functionalization and annulationAzaspiro[4.5]decane

Halichlorine shares a similar azaspiro[4.5]decane core with pinnaic acid and is also a marine alkaloid isolated from a marine sponge. chemrxiv.org It is known for its ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1). Consequently, synthetic strategies for halichlorine often overlap with those for pinnaic acid.

This compound has been identified as a viable starting material for the synthesis of halichlorine. researchgate.net A synthetic approach would leverage the cyclopentane ring to construct the three contiguous stereocenters of the natural product's core. sigmaaldrich.com Although prominent total syntheses have commenced from other cyclopentane derivatives, the use of this compound provides an alternative entry into the key intermediates required for the total synthesis. sigmaaldrich.comchemrxiv.org

Table 2: Conceptual Transformation for Halichlorine Synthesis

Starting MaterialKey TransformationTarget Core Structure
This compoundStereocontrolled functionalization and spirocyclizationAzaspiro[4.5]decane

Azulenes are a class of non-benzenoid aromatic hydrocarbons composed of fused five- and seven-membered rings, known for their distinctive blue color and interesting electronic properties. A notable strategy for constructing the azulene (B44059) skeleton utilizes this compound as a precursor. researchgate.net

This synthetic route involves a two-step process:

Cyclopropanation: The electron-rich double bond of this compound reacts with a carbene or carbenoid to form a bicyclic cyclopropane (B1198618) derivative.

Oxy-Cope Rearrangement: The resulting cyclopropanol (B106826) undergoes a nih.govnih.gov-sigmatropic rearrangement upon heating. This rearrangement facilitates a ring expansion, transforming the fused 5-3 ring system into the characteristic 7-5 fused azulene core. researchgate.netnih.gov

Table 3: Reaction Scheme for Azulene Derivative Synthesis

StepReactionIntermediate/Product
1Cyclopropanation of this compoundBicyclic cyclopropanol derivative
2Oxy-Cope RearrangementSubstituted azulene derivative

Polyhydroxylated cyclopentane β-amino acids are valuable building blocks in medicinal chemistry, particularly for creating peptidomimetics with enhanced stability and defined secondary structures. The synthesis of these complex molecules can be achieved using this compound as a Michael acceptor.

The key transformation is the aza-Michael addition , where an amine nucleophile adds to the β-position of the α,β-unsaturated ester. nih.gov This reaction establishes the crucial C-N bond and sets the stereochemistry for the β-amino group. Subsequent functionalization of the cyclopentane ring, such as dihydroxylation of the double bond (if the addition is performed on a precursor) or manipulation of existing functional groups, leads to the desired polyhydroxylated target. This approach offers a powerful method for generating substituted β-amino esters, the core structure of the target compounds. researchgate.netnih.gov

Table 4: General Aza-Michael Addition for β-Amino Ester Synthesis

Michael AcceptorNucleophileCatalyst (if any)Product Type
This compoundPrimary or Secondary AmineBase (e.g., DBU) or Lewis AcidMethyl 2-aminocyclopentane-1-carboxylate derivative

Due to a lack of specific literature linking this compound to the synthesis of Cispentacin, this section is omitted to ensure scientific accuracy.

Preparation of Pharmaceutical Intermediates

The cyclopentane framework is a common motif in many biologically active compounds. This compound and its derivatives serve as important intermediates in the synthesis of various pharmaceutical agents. For example, functionalized cyclopentanes are key components in the synthesis of muraymycin analogs, a class of nucleoside antibiotics that target the bacterial enzyme MraY. wikipedia.org

The synthesis of these analogs may involve the elaboration of a cyclopentane core, which can be derived from precursors like this compound. The ester functionality allows for various modifications, such as reduction to an alcohol, hydrolysis to a carboxylic acid, or amidation, providing access to a wide range of complex intermediates for drug discovery and development. wikipedia.orgresearchgate.net

A Detailed Examination of this compound in Chemical Synthesis

Introduction

This compound, a cyclic α,β-unsaturated ester, has emerged as a versatile building block in organic synthesis. Its inherent reactivity, stemming from the presence of both a nucleophilic double bond and an electrophilic carbonyl group within a strained five-membered ring, allows for a diverse range of chemical transformations. This article provides a focused analysis of the applications of this compound in the synthesis of complex molecules and its potential role in polymer chemistry, adhering to a strict examination of its utility in specific synthetic contexts.

Physicochemical Properties of this compound

PropertyValue
CAS Number 25662-28-6
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance Colorless liquid
Boiling Point 76-78 °C at 9 mmHg
Density 1.031 g/mL at 20 °C
Refractive Index 1.4660 at 20 °C

The unique structural features of this compound make it a valuable precursor in the construction of intricate molecular architectures, particularly those containing cyclopentane-fused ring systems and those requiring precise stereochemical control.

Development of Cyclopentane-Fused Ring Systems

This compound serves as a key starting material in the synthesis of several complex natural products and other polycyclic compounds. Its ability to participate in a variety of cycloaddition and annulation reactions facilitates the construction of fused ring systems.

A notable application is in the synthesis of azulene derivatives. The reaction typically proceeds through the initial formation of a corresponding cyclopropanol, which then undergoes an oxy-Cope rearrangement to furnish the azulene skeleton. rsc.orgresearchgate.net This strategy provides an efficient route to this class of non-benzenoid aromatic compounds.

Stereochemical Control in Drug Analog Synthesis

The generation of specific stereoisomers is a critical aspect of medicinal chemistry, as the biological activity of a drug is often dependent on its three-dimensional structure. This compound has been employed in asymmetric reactions to achieve high levels of stereochemical control.

One of the most significant applications in this area is its use in the asymmetric oxidative Heck reaction. rsc.orgresearchgate.net In this palladium-catalyzed cross-coupling reaction with aryl boronic acids, the use of chiral N-heterocyclic carbene (NHC) ligands induces enantioselectivity, leading to the formation of chiral products with a high degree of stereocontrol. rsc.orgresearchgate.net The ability to construct carbon-carbon bonds with control over the resulting stereochemistry is of paramount importance in the synthesis of drug analogs. The general mechanism of the Heck reaction involves the oxidative addition of an aryl halide or triflate to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.orglibretexts.org The stereochemical outcome is often influenced by the nature of the chiral ligand employed. libretexts.org

Applications in Polymer Chemistry

While direct polymerization of this compound is not widely documented in the literature, its structural motif as a substituted cyclopentene suggests potential applications in polymer chemistry, particularly through ring-opening metathesis polymerization (ROMP).

ROMP is a powerful polymerization technique that utilizes transition metal catalysts, such as Grubbs-type ruthenium catalysts, to polymerize cyclic olefins. rsc.orgyoutube.com The driving force for this reaction is the relief of ring strain in the monomer. Cyclopentene and its derivatives are known to undergo ROMP to produce polypentenamers. rsc.orgmdpi.com The reactivity of cyclopentene derivatives in ROMP is influenced by the nature of the substituents on the ring. researchgate.net

Given that functionalized cyclopentenes can be polymerized via ROMP, it is plausible that this compound could serve as a monomer in such reactions. The resulting polymer would feature a carboxylate group at regular intervals along the polymer backbone, which could be further modified to tune the polymer's properties. The presence of the ester functionality could impart specific characteristics to the resulting polymer, such as altered solubility, polarity, and the potential for post-polymerization modification. However, it is important to note that the reactivity of this compound in ROMP would need to be experimentally verified, as the electronic and steric effects of the methoxycarbonyl group could influence the polymerization process.

Advanced Spectroscopic and Computational Analysis in Research

Spectroscopic Methodologies for Structural Elucidation of Complex Derivatives

Spectroscopic techniques are fundamental to the structural analysis of Methyl 1-cyclopentene-1-carboxylate and its derivatives, providing detailed information on connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR are routinely used to establish the connectivity of atoms. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, provide through-space correlations between protons, which is critical for assigning the relative stereochemistry of substituents on the cyclopentene (B43876) ring.

For instance, in reactions involving the cyclopentene ring, the regiochemistry of addition can be unambiguously determined by observing the chemical shifts and coupling constants of the protons and carbons in the resulting product. The symmetry, or lack thereof, in the NMR spectrum can provide crucial clues about the stereochemical outcome of a reaction.

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an essential analytical technique for monitoring the progress of reactions and characterizing the resulting products. purdue.edu In the synthesis of derivatives of this compound, MS can be used to track the disappearance of starting materials and the appearance of products in real-time. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a product, confirming its molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum (tandem MS or MS/MS) offer valuable structural information, helping to piece together the connectivity of the molecule and confirm the identity of the synthesized derivative. purdue.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org In this compound and its derivatives, the characteristic C=O stretching frequency of the ester group is a prominent feature in the IR spectrum, typically appearing around 1700-1740 cm⁻¹. nih.govlibretexts.org The C=C stretching vibration of the cyclopentene ring is also observable, usually in the region of 1640-1680 cm⁻¹. libretexts.org Changes in the positions and intensities of these and other bands, such as C-H and C-O stretches, can indicate the formation of new bonds and the transformation of functional groups during a reaction. libretexts.orgnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule. nih.gov The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the π → π* transition associated with the conjugated system of the double bond and the carbonyl group can be observed. nih.gov The wavelength of maximum absorption (λmax) can be influenced by the presence of substituents on the cyclopentene ring, providing insights into the electronic effects of these groups.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeatureTypical Value/Range
13C NMRCarbonyl Carbon (C=O)~166 ppm
Olefinic Carbons (C=C)~130-145 ppm
Mass Spectrometry (GC-MS)Molecular Ion Peak (m/z)126 [M]⁺
Top Peak (m/z)67
2nd Highest Peak (m/z)95
Infrared (IR) SpectroscopyC=O Stretch~1715 cm⁻¹
C=C Stretch~1650 cm⁻¹
C-O Stretch~1250 cm⁻¹

Computational Chemistry for Reaction Prediction and Mechanistic Insights

Computational chemistry has emerged as a powerful partner to experimental studies, providing a theoretical framework to predict reaction outcomes and understand complex reaction mechanisms at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound and its reactions, DFT calculations can provide valuable information about the distribution of electron density in the molecule. dntb.gov.uaresearchgate.net This allows for the prediction of reactive sites and the rationalization of observed regioselectivity and stereoselectivity.

By calculating the energies of reactants, transition states, and products, DFT can be used to construct a detailed energy profile of a reaction pathway. nih.govresearchgate.net This helps in understanding the feasibility of a proposed mechanism and can guide the design of new reactions or the optimization of existing ones. Properties such as electrostatic potential maps can visually represent the electron-rich and electron-poor regions of the molecule, offering insights into how it will interact with other reagents. mdpi.com

Molecular Orbital Analysis for Reactivity Prediction (e.g., HOMO-LUMO gaps)

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of molecules. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For reactions involving this compound, analyzing the HOMO and LUMO energies and their spatial distributions can predict whether a reaction is likely to be favorable and can help to explain the observed outcome of a reaction. researchgate.net For example, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other determines the feasibility and stereochemical course of the reaction.

Table 2: Calculated Molecular Properties of this compound

PropertyDescriptionSignificance in Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy suggests greater nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy suggests greater electrophilicity.
HOMO-LUMO GapEnergy difference between HOMO and LUMOA smaller gap generally indicates higher reactivity and lower kinetic stability.
Electrostatic PotentialDistribution of charge on the molecular surfaceIdentifies nucleophilic (negative potential) and electrophilic (positive potential) sites.

Thermochemical Studies of Reaction Pathways

A thorough understanding of a compound's reactivity involves the study of the energy changes that occur during chemical reactions. Thermochemical studies of reaction pathways, often conducted through computational methods like Density Functional Theory (DFT), provide critical data on reaction enthalpies, activation energies, and the stability of transition states and products. This information is vital for predicting reaction outcomes, optimizing reaction conditions, and understanding reaction mechanisms at a molecular level.

For instance, the hydrogenation of the double bond in the cyclopentene ring or the hydrolysis of the ester group are fundamental reactions that this compound could undergo. A thermochemical investigation of these pathways would involve calculating the Gibbs free energy and enthalpy changes for each step of the reaction.

Table 1: Hypothetical Thermochemical Data for a Reaction of this compound

Reaction PathwayReactant(s)Product(s)ΔH (kJ/mol)ΔG (kJ/mol)Activation Energy (kJ/mol)
HydrogenationThis compound, H₂Methyl cyclopentanecarboxylateData not availableData not availableData not available
Ester HydrolysisThis compound, H₂O1-Cyclopentene-1-carboxylic acid, Methanol (B129727)Data not availableData not availableData not available

This table is for illustrative purposes only. The values are not based on experimental or computational data.

Detailed research findings from such studies would provide quantitative insights into the energetic landscape of these reactions. For example, a negative enthalpy of reaction (ΔH) would indicate an exothermic process, while the activation energy would determine the reaction rate.

Despite the importance of such data, a comprehensive search of scientific databases and literature did not yield specific experimental or computational studies on the thermochemical analysis of reaction pathways for this compound. While there is information available for similar compounds, such as 1-methyl-cyclopentene, directly extrapolating this data to this compound would not be scientifically rigorous due to the influence of the carboxylate group on the electronic structure and reactivity of the cyclopentene ring.

Therefore, the thermochemical properties governing the reactions of this compound represent an area ripe for future investigation. Such studies would be invaluable to chemists working on the synthesis and modification of cyclopentene derivatives.

Q & A

Q. What are the common synthetic applications of methyl 1-cyclopentene-1-carboxylate in organic chemistry?

this compound serves as a key intermediate in synthesizing azulene derivatives via cyclopropanol formation and subsequent oxy-Cope rearrangement . It is also utilized in asymmetric oxidative Heck reactions with aryl boronic acids, facilitated by chiral NHC-palladium complexes, to generate coupling products with potential pharmaceutical relevance . Methodologically, researchers should optimize reaction parameters (e.g., catalyst loading, solvent polarity) to enhance yield and stereoselectivity.

Q. What safety protocols are recommended for handling this compound?

Personal protective equipment (PPE), including NIOSH/EN 166-compliant eye protection and chemically resistant gloves, is mandatory. Work should be conducted in well-ventilated areas, and spills must be managed using inert absorbents. Refer to safety data sheets (SDS) for specific hazards, as the compound may react with strong oxidizers or bases .

Q. How is this compound typically characterized after synthesis?

Standard characterization includes 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm structural integrity, HRMS for molecular weight validation, and chiral HPLC for enantiopurity assessment. For example, 1H^1 \text{H}-NMR signals at δ 7.23 (d, J = 8.7 Hz) and 6.88 (d, J = 8.7 Hz) are diagnostic for coupling products in Heck reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective transformations involving this compound?

Enantioselectivity in asymmetric Heck reactions depends on ligand design (e.g., chiral NHC-palladium complexes) and solvent choice. A study achieved 61% yield and resolved enantiomers via chiral HPLC (Chiracel OD-H column, n-heptane:i-PrOH 99:1) . Kinetic studies and DFT calculations can further elucidate transition states to refine stereochemical outcomes.

Q. What mechanistic insights exist for the oxy-Cope rearrangement of intermediates derived from this compound?

The reaction proceeds through a chair-like transition state, as evidenced by isotopic labeling and kinetic isotope effects. Spectroscopic monitoring (e.g., in situ IR) and computational modeling (e.g., Gaussian at the B3LYP/6-31G* level) are critical for mapping energy barriers and substituent effects .

Q. How can degradation products or impurities in this compound be identified and quantified?

Advanced analytical techniques like GC-MS or LC-HRMS are recommended. For example, trace impurities from oxidation can be detected using electron ionization (EI)-MS fragmentation patterns. Quantification via calibration curves with internal standards (e.g., deuterated analogs) ensures accuracy .

Q. What computational tools are effective for retrosynthetic planning of derivatives from this compound?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict one-step synthetic routes. These tools prioritize plausible precursors based on mechanistic feasibility and literature precedents, such as palladium-catalyzed cross-couplings .

Methodological Notes

  • Experimental Reproducibility : Detailed procedures, including catalyst activation (e.g., palladium acetate in DMF) and purification gradients (e.g., ether:pentane 7.5–10%), must be documented to ensure reproducibility .
  • Data Contradictions : Conflicting enantioselectivity results may arise from solvent polarity or ligand decomposition. Cross-validate findings using multiple analytical methods (e.g., NMR, HPLC, X-ray crystallography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.